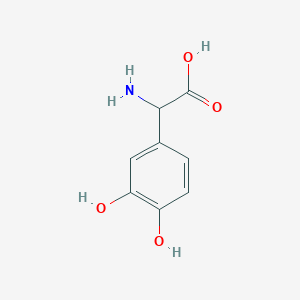

2-Amino-2-(3,4-dihydroxyphenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3,4-dihydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c9-7(8(12)13)4-1-2-5(10)6(11)3-4/h1-3,7,10-11H,9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWTWPZGSGMRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937079 | |

| Record name | Amino(3,4-dihydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138-62-5, 16534-84-2 | |

| Record name | α-Amino-3,4-dihydroxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016534842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amino(3,4-dihydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Action and Receptor Interactions of Dhpg

Group I Metabotropic Glutamate (B1630785) Receptor (mGluR) Agonism by DHPG

DHPG is distinguished as the first agonist demonstrated to be selective for group I metabotropic glutamate receptors (mGluRs). wikipedia.orgresearchgate.net These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. Unlike ionotropic glutamate receptors that form ion channels, mGluRs modulate neuronal function by activating intracellular second messenger systems. mdpi.com DHPG's action is concentrated on this group, which consists of mGluR1 and mGluR5 subtypes. axonmedchem.comtocris.com

DHPG acts as a potent agonist that activates both subtypes within group I: mGluR1 and mGluR5. wikipedia.orgtocris.com While it activates both, some studies indicate a degree of preference. Research has shown that the (S)-enantiomer of DHPG exhibits different binding affinities for the two receptor subtypes, with a higher affinity for mGluR1a compared to mGluR5a. medchemexpress.com The compound is widely used in research to probe the function of these specific receptors due to its high selectivity for group I over other mGluR groups (II and III). tocris.comrndsystems.com

| Compound | Receptor Subtype | Value Type | Reported Value | Reference |

|---|---|---|---|---|

| (S)-3,5-DHPG | mGluR1a | Ki | 0.9 μM | medchemexpress.com |

| (S)-3,5-DHPG | mGluR5a | Ki | 3.9 μM | medchemexpress.com |

| DHPG | mGluR1 | EC50 | 60 nM | medchemexpress.com |

While DHPG is broadly classified as a group I mGluR agonist, some evidence suggests that it may act as a partial agonist. wikipedia.orgresearchgate.net In specific cellular systems, such as neurons and astrocytes, (S)-3,5-DHPG may not elicit the maximum possible response from mGluR1a and mGluR5a compared to the endogenous agonist, glutamate. nih.gov This characteristic is significant as partial agonists can modulate receptor activity in a more nuanced manner than full agonists, sometimes acting as functional antagonists in the presence of the endogenous ligand.

The biological activity of DHPG is stereospecific, with the agonist effects residing exclusively in the (S)-enantiomer, (S)-3,5-DHPG. wikipedia.orgresearchgate.netaxonmedchem.com The racemic mixture, (RS)-3,5-DHPG, contains both the active (S)- form and the reportedly inactive (R)- form. researchgate.net Consequently, the potency of (RS)-3,5-DHPG is approximately half that of the pure (S)-enantiomer. The (R)-enantiomer is considered inert regarding the agonist activity at group I mGluRs. researchgate.net This enantiomeric specificity is crucial for pharmacological studies, where the use of the pure (S)-isomer provides more precise and potent receptor activation. tocris.com

| Enantiomer | Activity at Group I mGluRs | Reference |

|---|---|---|

| (S)-3,5-DHPG | Active Agonist | wikipedia.orgresearchgate.netaxonmedchem.com |

| (R)-3,5-DHPG | Inactive | researchgate.net |

| (RS)-3,5-DHPG | Active (due to (S)-enantiomer content) | axonmedchem.comtocris.comhellobio.com |

Downstream Intracellular Signaling Cascades Activated by DHPG

The activation of group I mGluRs by DHPG initiates a well-defined intracellular signaling cascade. These receptors are coupled to the Gαq subunit of heterotrimeric G-proteins. researchgate.netjneurosci.org This coupling links the receptor activation at the cell surface to the generation of intracellular second messengers, which then propagate the signal within the neuron.

Upon DHPG binding, the activated Gαq protein stimulates the enzyme Phospholipase C (PLC). medchemexpress.comhellobio.comwikipedia.org PLC acts on a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), cleaving it into two distinct second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comjneurosci.orgwikipedia.org This process, known as phosphoinositide hydrolysis, is a hallmark of group I mGluR activation. researchgate.netnih.govresearchgate.net The production of IP3 leads to the release of calcium (Ca2+) from intracellular stores, such as the endoplasmic reticulum, while DAG remains in the cell membrane to activate other effector proteins. mdpi.comresearchgate.netnih.gov

The two products of PLC activity, DAG and intracellular Ca2+, work in concert to activate Protein Kinase C (PKC). medchemexpress.comjneurosci.orgnih.gov DAG directly binds to and recruits PKC to the cell membrane, a critical step for its activation. mdpi.com The IP3-mediated release of intracellular calcium further facilitates this process. nih.gov Once activated, PKC can phosphorylate a wide array of substrate proteins, thereby modulating their activity and leading to various physiological responses, including changes in ion channel function, gene expression, and synaptic plasticity. jneurosci.org The DHPG-induced activation of the PLC/PKC pathway is a central mechanism by which group I mGluRs exert their effects on neuronal function. medchemexpress.com

Regulation of Intracellular Calcium Ion Concentration ([Ca2+]i) and Calcium Channel Modulation

The compound 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, a selective agonist for Group I metabotropic glutamate receptors (mGluRs), plays a significant role in modulating intracellular calcium ion concentrations. Its action is primarily mediated through the activation of mGluR1 and mGluR5, which are Gq-protein coupled receptors. This activation initiates a canonical signaling cascade that leads to the mobilization of calcium from intracellular stores.

Upon binding of DHPG to Group I mGluRs, the associated Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3Rs) located on the membrane of the endoplasmic reticulum (ER), which is the primary intracellular storage site for calcium. This binding event triggers the opening of the IP3R channels, resulting in a rapid release of Ca2+ from the ER into the cytosol, thereby increasing the intracellular calcium concentration ([Ca2+]i).

This elevation in cytosolic calcium is often observed as transient oscillations, the frequency and amplitude of which can be modulated by the concentration of DHPG. These calcium transients are critical for the activation of various downstream calcium-dependent enzymes, such as protein kinase C (PKC) and calcium/calmodulin-dependent protein kinases (CaMKs), which in turn phosphorylate a wide array of target proteins to mediate diverse physiological effects.

Beyond mobilizing internal calcium stores, DHPG-mediated signaling can also influence the activity of plasma membrane calcium channels. The increase in intracellular calcium and the activation of PKC can modulate the function of various voltage-gated calcium channels (VGCCs) and other ion channels, leading to changes in neuronal excitability and synaptic transmission. For instance, in some neuronal populations, DHPG has been shown to inhibit L-type calcium channels, an effect that can impact long-term potentiation (LTP) and other forms of synaptic plasticity.

| Receptor Target | Signaling Protein | Second Messenger | Primary Effect | Key Downstream Consequences |

|---|---|---|---|---|

| Group I mGluRs (mGluR1/5) | Gq protein / Phospholipase C (PLC) | Inositol 1,4,5-trisphosphate (IP3) | Release of Ca2+ from endoplasmic reticulum stores | Activation of Ca2+-dependent enzymes (e.g., PKC, CaMKs) |

| Plasma Membrane Ion Channels | Various (e.g., PKC) | Intracellular Ca2+ | Modulation of channel activity (e.g., VGCCs) | Alterations in neuronal excitability and synaptic plasticity |

Involvement of the PI3K-AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)-AKT signaling pathway is another crucial intracellular cascade activated by DHPG through Group I mGluRs. This pathway is fundamentally important for regulating cell survival, growth, and proliferation, and in the nervous system, it is a key mediator of synaptic plasticity and neuroprotection.

Activation of mGluR1/5 by DHPG can lead to the recruitment and activation of PI3K. This can occur through various mechanisms, including G-protein βγ subunit-dependent pathways or through tyrosine kinase-mediated phosphorylation events downstream of receptor activation. Once activated, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).

PIP3 acts as a docking site on the plasma membrane for proteins containing a pleckstrin homology (PH) domain, such as phosphoinositide-dependent kinase-1 (PDK1) and the serine/threonine kinase AKT (also known as Protein Kinase B). At the membrane, AKT is phosphorylated and activated by PDK1 and other kinases like the mammalian target of rapamycin complex 2 (mTORC2).

Once activated, AKT phosphorylates a multitude of downstream substrates, thereby regulating their activity. A prominent target of AKT is the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis. The DHPG-induced activation of the PI3K-AKT-mTOR pathway is critically involved in the synthesis of proteins required for long-lasting forms of synaptic plasticity, such as long-term depression (LTD). This form of plasticity, known as mGluR-LTD, is dependent on new protein synthesis, and studies have shown that inhibitors of either PI3K or mTOR can block the induction of DHPG-mediated LTD.

Role of ERK/MAPK Signaling in DHPG-Mediated Effects

The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade that transduces extracellular signals into cellular responses, including changes in gene expression and protein synthesis that underlie long-term neuronal adaptations. DHPG is a potent activator of the ERK/MAPK pathway in various neuronal types.

The activation of Group I mGluRs by DHPG can initiate the ERK/MAPK cascade through multiple routes. One major mechanism involves the Gq-protein-mediated activation of phospholipase C and the subsequent increase in intracellular calcium and activation of protein kinase C (PKC). PKC can then activate the Ras-Raf-MEK-ERK signaling module. Specifically, activation of this pathway leads to the phosphorylation and activation of ERK1 and ERK2 (also known as p44/42 MAPK).

Activated ERK can translocate to the nucleus, where it phosphorylates and activates a variety of transcription factors, such as the cAMP response element-binding protein (CREB). This leads to changes in gene expression that are necessary for long-term synaptic plasticity and other cellular functions. DHPG-induced activation of ERK has been implicated in the regulation of dendritic protein synthesis and the structural modifications of synapses that are associated with learning and memory.

Furthermore, the ERK pathway is involved in the modulation of ion channel function and receptor trafficking. For example, DHPG-induced ERK activation has been linked to the phosphorylation and subsequent internalization of AMPA receptors, a key mechanism in mGluR-dependent long-term depression.

Cross-Talk and Modulation of Other Neurotransmitter Receptors by DHPG

The effects of DHPG are not limited to the direct downstream signaling of Group I mGluRs. The activation of these receptors initiates a complex network of intracellular events that can modulate the function of other major neurotransmitter receptor systems, leading to a fine-tuning of synaptic transmission.

Direct and Indirect Interactions with N-methyl-D-aspartate (NMDA) Receptors

The functional interplay between Group I mGluRs and N-methyl-D-aspartate (NMDA) receptors is a critical aspect of synaptic function and plasticity. DHPG-mediated activation of mGluR5, in particular, can lead to a potentiation of NMDA receptor currents. This potentiation is thought to be mediated by the phosphorylation of NMDA receptor subunits.

The signaling mechanism involves the activation of protein kinase C (PKC) and the subsequent activation of the non-receptor tyrosine kinase Src. Src kinase can then phosphorylate specific tyrosine residues on the GluN2A and GluN2B subunits of the NMDA receptor. This phosphorylation event reduces the tonic zinc inhibition of the receptor and increases its channel open probability, thereby enhancing the influx of calcium through the NMDA receptor channel in response to glutamate. This mGluR-NMDA receptor interaction is crucial for certain forms of synaptic plasticity and is implicated in pathological conditions such as excitotoxicity.

Conversely, prolonged activation of Group I mGluRs with DHPG can also lead to a decrease in NMDA receptor function, a process that may serve as a negative feedback mechanism to prevent over-excitation.

Influence on AMPA Receptor Trafficking and Function

One of the most well-characterized effects of DHPG in the central nervous system is the induction of long-term depression (LTD), a long-lasting decrease in the efficacy of synaptic transmission. A primary mechanism underlying DHPG-induced LTD is the removal of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors from the postsynaptic membrane.

The activation of Group I mGluRs by DHPG initiates signaling cascades, including the PLC-IP3-Ca2+ and ERK pathways, that promote the clathrin-dependent endocytosis of AMPA receptors. Specifically, the activation of protein kinase C (PKC) downstream of DHPG can lead to the phosphorylation of the GluA2 subunit of the AMPA receptor at Serine 880. This phosphorylation event disrupts the interaction of the receptor with scaffolding proteins like GRIP/ABP, promoting its internalization.

The DHPG-induced, protein synthesis-dependent form of LTD relies on the rapid translation of specific mRNAs present in dendrites. This process, which is mediated by the PI3K-AKT-mTOR and ERK signaling pathways, provides the necessary proteins to sustain the removal of AMPA receptors from the synapse and consolidate the depression of synaptic strength.

| Modulated Receptor | Key DHPG-Mediated Mechanism | Signaling Pathways Involved | Functional Consequence |

|---|---|---|---|

| NMDA Receptor | Phosphorylation of GluN2A/B subunits | PKC, Src Kinase | Potentiation of receptor current |

| AMPA Receptor | Phosphorylation of GluA2 and subsequent endocytosis | PKC, ERK, PI3K-AKT-mTOR | Induction of long-term depression (LTD) |

| Cannabinoid Receptor 1 (CB1R) | Mobilization of endocannabinoids (e.g., 2-AG) | PLC, Diacylglycerol Lipase (DGL) | Presynaptic inhibition of neurotransmitter release |

Mobilization of Endocannabinoids and Cannabinoid Receptor (CB1R) Interactions

Activation of postsynaptic Group I mGluRs by DHPG can trigger the synthesis and release of endocannabinoids, which act as retrograde messengers to modulate presynaptic neurotransmitter release. This process is a key form of short- and long-term synaptic plasticity.

The canonical pathway for DHPG-induced endocannabinoid mobilization begins with the activation of phospholipase C (PLC), leading to the production of diacylglycerol (DAG). DAG is then cleaved by diacylglycerol lipase (DGL) to produce the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).

Once synthesized, 2-AG is released from the postsynaptic neuron and travels retrogradely across the synaptic cleft to bind to and activate presynaptic cannabinoid type 1 receptors (CB1Rs). CB1Rs are Gi/o-protein coupled receptors, and their activation leads to the inhibition of adenylyl cyclase and the suppression of presynaptic voltage-gated calcium channels. This reduction in calcium influx at the presynaptic terminal inhibits the release of neurotransmitters, such as glutamate or GABA, leading to a transient or long-lasting depression of synaptic transmission. This phenomenon is known as depolarization-induced suppression of inhibition (DSI) or excitation (DSE), depending on the synapse type.

Dhpg and Synaptic Plasticity Research

Mechanisms of DHPG-Induced Long-Term Depression (LTD)

DHPG application is a widely used method to chemically induce a form of LTD, known as DHPG-LTD, which shares mechanisms with synaptically induced mGluR-dependent LTD. This chemically induced LTD has proven to be a robust model for dissecting the molecular and cellular underpinnings of synaptic weakening.

A significant body of evidence points to a presynaptic locus of expression for certain forms of DHPG-LTD. This is often characterized by a decrease in the probability of neurotransmitter release from the presynaptic terminal. Studies have shown that the induction of DHPG-LTD can be associated with an increase in paired-pulse facilitation (PPF), a phenomenon where the second of two closely spaced synaptic stimuli elicits a larger postsynaptic response. An increase in PPF is classically interpreted as a decrease in the initial probability of release.

Research has demonstrated that lower concentrations of DHPG (e.g., 30 μM) can generate a presynaptic form of LTD that is dependent on the co-activation of NMDA receptors. bris.ac.uknih.gov This form of LTD is accompanied by an increase in PPF, indicating a reduction in transmitter release. nih.gov The mechanism is thought to involve the activation of presynaptically located group I mGluRs, which modulate the machinery of vesicular release. researchgate.net

Table 1: Evidence for Presynaptic Contributions to DHPG-LTD

| Finding | Implication for Presynaptic Mechanism | Key References |

|---|---|---|

| Increased Paired-Pulse Facilitation (PPF) | Suggests a decrease in the initial probability of neurotransmitter release. | nih.gov |

| Depression of both AMPA and NMDA receptor-mediated EPSCs | A presynaptic reduction in glutamate (B1630785) release would affect both receptor types. | physiology.org |

| Independence from postsynaptic calcium chelation | Suggests the induction mechanism may not be solely within the postsynaptic neuron. | physiology.org |

Conversely, there is strong evidence for postsynaptic expression mechanisms of DHPG-LTD, particularly at higher concentrations of DHPG (e.g., 100 μM), which induce an NMDA receptor-independent form of LTD. bris.ac.uk A primary postsynaptic mechanism is the internalization of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors from the postsynaptic membrane. researchgate.netresearchgate.netnih.gov

The activation of group I mGluRs, specifically mGluR5, triggers intracellular signaling cascades that lead to the endocytosis of AMPA receptors. physiology.orgjneurosci.org This process reduces the number of available receptors to bind with glutamate, thereby weakening the synapse. This internalization is a dynamic process involving various proteins that regulate the trafficking of AMPA receptors into and out of the synapse. nih.gov Studies have shown that DHPG application leads to a persistent decrease in the surface expression of AMPA receptor subunits, such as GluA1 and GluA2/3. nih.govresearchgate.net The tyrosine phosphatase STEP (striatal-enriched protein tyrosine phosphatase) has been identified as a key player in mediating AMPA receptor endocytosis following mGluR stimulation. jneurosci.org

Table 2: Key Proteins in Postsynaptic DHPG-LTD and AMPA Receptor Internalization

| Protein | Role in DHPG-LTD | Key References |

|---|---|---|

| mGluR5 | A subtype of group I mGluRs that is crucial for initiating the signaling cascade for LTD. | physiology.org |

| AMPA Receptors (GluA1, GluA2/3 subunits) | Internalization of these receptors from the postsynaptic membrane weakens the synapse. | nih.govnih.govresearchgate.net |

| STEP (Striatal-enriched protein tyrosine phosphatase) | A tyrosine phosphatase that is required for DHPG-induced AMPA receptor internalization. | jneurosci.org |

The involvement of N-methyl-D-aspartate (NMDA) receptors in DHPG-LTD is complex and appears to be dependent on the concentration of DHPG used. As mentioned, lower concentrations of DHPG induce a form of LTD that requires the co-activation of NMDA receptors. bris.ac.uknih.gov In contrast, higher concentrations of DHPG can induce LTD independently of NMDA receptor activation. bris.ac.ukphysiology.org

This suggests the existence of at least two distinct forms of DHPG-LTD with different induction requirements. nih.gov In senescent animals, it has been observed that while NMDA receptor activity is not strictly required for the induction of DHPG-LTD, it can contribute to the magnitude of the depression. nih.gov Furthermore, application of DHPG has been shown to cause LTD of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) at certain synapses, indicating a potential for mGluR activation to directly modulate NMDA receptor function or number. nih.gov

The expression of DHPG-LTD has been shown in many studies to be dependent on new protein synthesis. physiology.orgnih.gov The application of protein synthesis inhibitors, such as anisomycin (B549157) and cycloheximide, can block the long-lasting depression induced by DHPG. nih.govresearchgate.netnih.gov This suggests that the maintenance of DHPG-LTD requires the synthesis of new proteins that are involved in the consolidation of the synaptic changes, such as those that regulate AMPA receptor trafficking and endocytosis. jneurosci.orgnih.gov

However, the protein synthesis dependence of DHPG-LTD can be developmentally regulated. nih.gov Some studies have also reported that under certain conditions, such as in specific genetic models or at different ages, DHPG-LTD can be independent of protein synthesis. plos.orgresearchgate.net For instance, one study found that while DHPG application did increase global protein synthesis, the stabilization of LTD was not interfered with by a protein synthesis inhibitor in middle-aged rats. plos.org

DHPG-Induced Long-Term Potentiation (LTP)

While DHPG is most commonly associated with the induction of LTD, under certain experimental conditions, it can facilitate or even directly induce long-term potentiation (LTP), a long-lasting enhancement of synaptic transmission. In the prelimbic cortex, for instance, the application of DHPG in conjunction with theta-burst stimulation (TBS) was found to facilitate the induction of LTP where TBS alone was ineffective. nih.gov This suggests that the activation of group I mGluRs can lower the threshold for LTP induction.

The ability of DHPG to induce potentiation rather than depression can also be influenced by factors such as neuronal excitability and the specific recording conditions. researchgate.net The mechanisms underlying DHPG-facilitated LTP are thought to involve the modulation of postsynaptic signaling cascades that are also implicated in other forms of LTP.

Table 3: Studies on DHPG-Induced or Facilitated LTP

| Brain Region | Experimental Condition | Outcome | Key References |

|---|---|---|---|

| Prelimbic Cortex | DHPG co-applied with theta-burst stimulation (TBS) | Facilitated the induction of LTP. | nih.gov |

| Hippocampal CA1 | DHPG application leading to enhanced population spike | Can appear as potentiation in extracellular recordings due to increased neuronal excitability. | researchgate.net |

Effects of DHPG on Synaptic Transmission and Neuronal Excitability

DHPG can also enhance neuronal excitability, which can manifest as an increase in the population spike in extracellular recordings. researchgate.net This heightened excitability is thought to result from the modulation of various ion channels by group I mGluR activation. Furthermore, DHPG can influence intracellular calcium levels, often eliciting transient increases in neuronal and glial cells. researchgate.net The modulation of synaptic transmission by DHPG can be a presynaptic phenomenon, affecting the release of neurotransmitters. researchgate.net

Table 4: Diverse Effects of DHPG on Synaptic Function

| Effect | Observation | Potential Mechanism | Key References |

|---|---|---|---|

| Acute Synaptic Depression | Transient reduction in synaptic response upon DHPG application. | Modulation of presynaptic release or postsynaptic receptor sensitivity. | nih.gov |

| Enhanced Neuronal Excitability | Increased population spike amplitude. | Modulation of ion channels leading to depolarization. | researchgate.net |

| Increased Intracellular Calcium | Transient rise in somatic calcium levels in neurons and glia. | Release from intracellular stores and influx through channels. | researchgate.net |

| Modulation of Neurotransmitter Release | Can decrease the probability of presynaptic vesicle fusion. | Activation of presynaptic group I mGluRs. | researchgate.net |

Modulation of Inhibitory Postsynaptic Currents (IPSCs), including GABAergic and Glycinergic Transmission

DHPG also significantly modulates inhibitory synaptic transmission. Research has demonstrated its effects primarily on the GABAergic system, with a dual mode of action.

In the ventral tegmental area, DHPG has been shown to reduce the amplitude of evoked inhibitory postsynaptic currents (IPSCs) in dopamine (B1211576) neurons. nih.gov Similarly, in the midbrain periaqueductal gray (PAG), DHPG (10 µM) produced a significant reduction in evoked IPSC amplitude, with an inhibition of 47 ± 5%. nih.gov This inhibitory effect on evoked GABAergic transmission is often linked to a presynaptic mechanism involving endocannabinoid signaling. The effects of DHPG were significantly reduced by the cannabinoid CB1 receptor antagonist AM251, suggesting that DHPG triggers the release of endocannabinoids from the postsynaptic neuron, which then act retrogradely on presynaptic CB1 receptors to suppress GABA release. nih.gov

In contrast to its effect on evoked transmission, DHPG can enhance spontaneous inhibitory transmission. In dopamine neurons of the ventral tegmental area, DHPG increases the frequency of spontaneous GABA(A) receptor-mediated IPSPs. nih.gov This suggests that DHPG can enhance the excitability of GABAergic neurons, leading to more spontaneous firing and thus a higher frequency of spontaneous IPSPs in downstream neurons. nih.gov

| Brain Region | Neuron Type | Parameter | DHPG Concentration | Observed Effect | Reference |

|---|---|---|---|---|---|

| Midbrain Periaqueductal Gray (PAG) | Not specified | Evoked IPSC Amplitude | 10 µM | Reduced by 47 ± 5% | nih.gov |

| Ventral Tegmental Area (VTA) | Dopamine Neurons | Evoked IPSC Amplitude | Not specified | Reduced | nih.gov |

| Ventral Tegmental Area (VTA) | Dopamine Neurons | Spontaneous IPSP Frequency | Not specified | Increased | nih.gov |

Differential Effects on Spontaneous versus Evoked Neurotransmitter Release

A key aspect of DHPG's action is its differential modulation of spontaneous and evoked neurotransmitter release. This phenomenon highlights the distinct molecular machineries that may govern these two modes of synaptic vesicle fusion.

In the auditory brainstem, activation of group I mGluRs with DHPG inhibits evoked excitatory postsynaptic currents (eEPSCs). jneurosci.org However, the same study demonstrated that DHPG facilitates spontaneous glutamatergic transmission, increasing both the frequency and amplitude of spontaneous EPSCs (sEPSCs). jneurosci.org This suggests a clear divergence in how DHPG modulates action potential-dependent versus action potential-independent release at the same synapse.

Conversely, in dissociated hippocampal cultures, DHPG application has been shown to cause a persistent decrease in the frequency of tetrodotoxin-resistant miniature EPSCs (mEPSCs) without affecting their amplitude. nih.gov This implies a presynaptic locus of action that reduces the probability of spontaneous vesicle release. nih.gov In the lateral amygdala, DHPG was found to significantly increase the frequency of both spontaneous and miniature EPSCs, pointing to an enhancement of synaptic excitability. researchgate.net

The modulation is not limited to excitatory synapses. As mentioned previously, DHPG exerts a dual control over GABAergic transmission in the ventral tegmental area, reducing the amplitude of evoked IPSCs while increasing the frequency of spontaneous IPSPs. nih.gov This dual modulation involves enhancing the excitability of GABAergic neurons to promote spontaneous release, while simultaneously reducing evoked release from inhibitory terminals. nih.gov

These varied findings across different brain regions and preparations underscore the complexity of DHPG's effects, which are likely dependent on the specific subtype and location (presynaptic vs. postsynaptic) of the group I mGluRs being activated, as well as the downstream signaling pathways present in the specific neuronal circuit.

Impact on Dendritic Spine Morphology and Endoplasmic Reticulum Dynamics

Synaptic plasticity is not only a functional phenomenon but is also associated with structural changes at the synapse. DHPG has been shown to be a potent modulator of the morphology of dendritic spines, the primary sites of excitatory synapses.

Studies using cultured hippocampal neurons have demonstrated that a brief, 30-minute incubation with DHPG induces a significant increase in the average length of dendritic spines. nih.govresearchgate.net This elongation results mainly from the growth of existing spines rather than the formation of new ones. nih.gov The effect is dependent on both calcium release from intracellular stores and new protein synthesis, as it can be blocked by calcium chelators and protein synthesis inhibitors like puromycin. nih.gov DHPG treatment leads to a shift in the distribution of spine shapes, with an increase in the frequency of longer, thinner spines and a decrease in shorter, "nubbin" type spines. nih.gov

However, other research has shown that DHPG-induced LTD can also lead to long-lasting spine shrinkage and elimination. nih.gov This form of structural plasticity was observed for up to 24 hours and was also dependent on protein synthesis and group I mGluR signaling. nih.gov The shrinkage and elimination of spines occurred irrespective of their initial size. nih.gov Furthermore, the postsynaptic form of LTD induced by a high concentration of DHPG (100 µM) is associated with the shrinkage of spines. frontiersin.org

The endoplasmic reticulum (ER) is a critical organelle within neurons, forming a continuous network that extends into dendrites and, in some cases, into dendritic spines. nih.govfrontiersin.org The ER in spines is important for regulating local calcium signaling. Pharmacological activation of group I mGluRs with DHPG has been found to alter the distribution of ER within spines. In hippocampal neurons, DHPG treatment caused a reduction in the number of spines that contain ER. nih.gov DHPG is also known to trigger calcium release from ER stores, which can influence various downstream signaling pathways. mdpi.com This mobilization of calcium from internal stores is a key mechanism by which DHPG influences both synaptic function and structural plasticity. nih.govresearchgate.net

| Preparation | DHPG Concentration | Duration of Application | Observed Effect | Reference |

|---|---|---|---|---|

| Cultured Hippocampal Slices & Dissociated Neurons | 100 µM | 30 min | Significant increase in average spine length | nih.govresearchgate.net |

| Mouse Hippocampal Slice Cultures | Not specified | Brief application | Long-lasting spine shrinkage and elimination (up to 24h) | nih.gov |

| Rat Organotypic Slices | 100 µM | Not specified | Associated with shrinkage of spines | frontiersin.org |

Neuropharmacological and Neurobiological Investigations of Dhpg

Neuroprotective Potentials of DHPG

Activation of group I mGluRs by DHPG can initiate signaling cascades that confer protection to neurons against subsequent harmful stimuli. This has been particularly noted in the context of ischemic brain injury, where pre-treatment with DHPG can induce a state of tolerance.

Ischemic preconditioning is a phenomenon where a sublethal ischemic event protects the brain from a subsequent, more severe ischemic insult. nih.gov Pharmacological preconditioning with DHPG has been shown to mimic this protective effect in animal models of acute ischemic stroke. In studies using rats with middle cerebral artery occlusion, preconditioning with lower concentrations of (S)-3,5-DHPG was found to be protective against the subsequent ischemic insult. nih.gov Specifically, pre-treatment with 1 µM and 10 µM of (S)-3,5-DHPG significantly reduced the severity of ischemic injuries 24 hours after the arterial occlusion. nih.gov This protective effect suggests that DHPG can invoke an endogenous brain protection mechanism. nih.gov However, this protection is highly dose-dependent, as higher concentrations did not confer the same benefit and, in fact, proved to be detrimental. nih.gov

Table 1: Dose-Dependent Effects of (S)-3,5-DHPG Preconditioning on Ischemic Brain Injury

| DHPG Concentration | Observed Effect in Ischemic Model | Reference |

|---|---|---|

| 1 µM | Significant reduction in ischemic injury severity | nih.gov |

| 10 µM | Significant reduction in ischemic injury severity | nih.gov |

| 100 µM | No significant difference in ischemic injury; exacerbation of damage | nih.gov |

The neuroprotective effects of DHPG are rooted in its activation of group I mGluRs, which triggers a variety of intracellular signaling pathways. A primary mechanism involves the modulation of N-methyl-D-aspartate (NMDA) receptor activity. Pre-treatment with DHPG in hippocampal slice cultures has been shown to protect against excitotoxicity induced by high concentrations of NMDA. nih.gov This protection is associated with a significant depression of NMDA-induced inward currents. nih.gov The effect is primarily mediated by the mGluR1 subtype, as the neuroprotective action of DHPG is abolished by mGluR1-selective antagonists but not by mGluR5-selective antagonists. nih.gov

At the molecular level, DHPG-induced activation of mGluR1 stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govemory.edu This cascade elevates intracellular calcium levels from endoplasmic reticulum stores and can lead to the activation of protein kinase C (PKC). nih.govnih.gov Furthermore, DHPG exposure can induce a rapid increase in the tyrosine phosphorylation of NMDA receptor subunits NR2A and NR2B, a process that is blocked by inhibitors of the Src-kinase family and PLC, indicating a direct link between the mGluR1 pathway and NMDA receptor modulation. emory.edu In hippocampal cultures, DHPG pre-treatment prevents the appearance of pycnotic nuclei (a sign of cell death) following NMDA exposure. nih.gov

A growing body of evidence indicates significant crosstalk between the group I mGluR system activated by DHPG and the endocannabinoid (eCB) system. ecronicon.net The eCB system itself is known to play a crucial role in neuroprotection by limiting glutamate (B1630785) excitotoxicity, oxidative stress, and inflammation. emory.eduresearchgate.net

Activation of postsynaptic group I mGluRs by DHPG is a key trigger for the synthesis and release of endocannabinoids, such as 2-arachidonoylglycerol (B1664049) (2-AG). nih.govecronicon.net Studies in cerebellar slices have shown that DHPG application markedly increases the levels of 2-AG. nih.gov This process is initiated by the mGluR1-PLCβ signaling pathway. nih.gov The released endocannabinoids then act as retrograde messengers, diffusing to presynaptic terminals and binding to CB1 receptors. ecronicon.net This activation of presynaptic CB1 receptors inhibits the release of neurotransmitters, including glutamate. nih.govresearchgate.net

This mechanism is central to some forms of DHPG-induced synaptic plasticity, such as long-term depression (LTD). nih.gov The inhibition of glutamate release by DHPG has been shown to be dependent on CB1 receptor activation, as the effect is blocked by the CB1 receptor antagonist AM251. nih.govnih.gov By suppressing excessive presynaptic glutamate release, the DHPG-eCB signaling cascade contributes to maintaining synaptic homeostasis and protecting neurons from excitotoxicity, forming a basis for DHPG-induced tolerance. researchgate.net

Astrocytes play a critical role in maintaining water homeostasis in the brain, and their swelling is a primary component of cytotoxic brain edema following injuries like stroke. nih.govnih.gov The water channel protein Aquaporin-4 (AQP4) is highly expressed in astrocytes and is central to this process. nih.govrsc.org

DHPG, acting as an agonist at mGluR5 receptors on astrocytes, has been shown to modulate astrocyte water permeability and contribute to cell swelling. nih.govnih.gov In cultured astrocytes, DHPG treatment increases water permeability and AQP4 expression, mimicking the effects of excess glutamate. nih.govnih.gov This suggests that in conditions of brain injury where glutamate levels are high, DHPG-like activation of mGluR5 can exacerbate astrocyte swelling and brain edema. nih.gov Research has indicated that mGluR5, AQP4, and the Na+/K+-ATPase may form a macromolecular complex in the astrocyte plasma membrane, facilitating this effect. nih.gov The DHPG-induced increase in the rate of osmotic swelling has also been observed in acute hippocampal slices.

Neurotoxic Effects and Excitotoxicity Induced by DHPG

While DHPG can be neuroprotective, it can also induce neurotoxic effects, primarily through excitotoxicity. Excitotoxicity is a pathological process where excessive stimulation of glutamate receptors leads to neuronal damage and death. researchgate.net This dual nature of DHPG's action is highly dependent on factors such as its concentration and the physiological context of the neurons.

High concentrations of DHPG can lead to excitotoxic cell death. nih.gov In models of ischemic brain injury, a high dose (100 µM) of DHPG was found to exacerbate brain damage, leading to apoptosis and necrosis similar to that seen in ischemic conditions without any pre-treatment. nih.gov This neurotoxic effect is linked to the over-activation of group I mGluRs, which can cause a massive and sustained increase in intracellular calcium levels. ecronicon.net This calcium overload activates a host of degradative enzymes, leading to the breakdown of cellular components and ultimately cell death.

The opposing effects of DHPG on neuronal survival underscore its context-dependent dual role. The concentration of the compound is a critical determinant of its function. As demonstrated in ischemic preconditioning models, low concentrations (1-10 µM) are neuroprotective, whereas a high concentration (100 µM) is neurotoxic. nih.gov

The timing of DHPG application relative to an excitotoxic insult is another crucial factor. Research indicates that activation of mGluR1 before an NMDA-induced excitotoxic event tends to be neuroprotective. Conversely, activation of mGluR1 after the insult can enhance NMDA-mediated toxicity. This suggests that DHPG's protective effects may rely on its ability to prime the cell's defensive mechanisms, while its application during or after an insult may simply add to the excitotoxic burden. Therefore, the ultimate effect of DHPG on neuronal fate—whether it promotes survival or induces death—is not an intrinsic property of the compound itself but rather a function of the specific biological context in which it acts.

Mechanisms Contributing to DHPG-Related Excitotoxicity

Excitotoxicity is a pathological process in which excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage and death. nih.govucp.pt This process is a key factor in acute neurological conditions such as ischemia and is implicated in chronic neurodegenerative diseases. nih.govucp.pt The mechanisms involve the overactivation of glutamate receptors, leading to a cascade of detrimental events including massive calcium (Ca2+) influx, generation of free radicals, and mitochondrial dysfunction. nih.govjohnshopkins.edu

However, the role of DHPG is complex, as studies have also demonstrated its neuroprotective capabilities against excitotoxicity under certain conditions. Pretreatment with DHPG has been shown to protect hippocampal slice cultures from N-methyl-D-aspartate (NMDA)-induced excitotoxicity. nih.govresearchgate.net This protective effect is associated with a significant reduction in NMDA-induced inward currents in CA1 pyramidal cells. nih.gov The neuroprotection is mediated primarily through the mGluR1 subtype, as the effect is blocked by mGluR1 antagonists but not by mGluR5 antagonists. nih.gov This suggests that DHPG can modulate neuronal vulnerability to excitotoxic insults by regulating the function of other glutamate receptors.

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Neuronal Cell Death (Propidium Iodide Uptake) | NMDA (50 µM) only | Significant cell death | nih.gov |

| Neuronal Cell Death (Propidium Iodide Uptake) | DHPG (10 or 100 µM) pretreatment + NMDA | Reduced propidium (B1200493) iodide uptake | nih.gov |

| NMDA-Induced Inward Currents | DHPG (10 µM) pretreatment | Significant depression of currents | nih.gov |

| Effect of mGluR Antagonists on Protection | DHPG + LY367385 (mGluR1 antagonist) | Protective effect abolished | nih.gov |

| Effect of mGluR Antagonists on Protection | DHPG + MPEP (mGluR5 antagonist) | No effect on protection | nih.gov |

DHPG in Models of Neurological and Neuropsychiatric Disorders

Research in Alzheimer's Disease Models

In the context of Alzheimer's disease (AD), research has explored the involvement of mGluRs in the pathophysiology related to amyloid-beta (Aβ) peptides. nih.gov Studies suggest that mGlu5 receptors, in particular, are implicated in the synaptotoxic signaling of Aβ. nih.gov The application of DHPG in AD models has yielded insights into these mechanisms. For instance, pretreatment with DHPG has been found to decrease Aβ-enhanced long-term depression (LTD), a form of synaptic plasticity. nih.gov Furthermore, in neuronal cultures, a 30-minute pretreatment with 100 µM DHPG provided a neuroprotective effect against toxicity induced by the Aβ 25-35 fragment. researchgate.net This suggests that activation of group I mGluRs can, under certain circumstances, counteract the detrimental effects of Aβ on neuronal function and survival. researchgate.net

Cognitive Enhancement in Ischemia and Hypoxia-Associated Memory Impairment

Hypoxia, a condition of reduced oxygen supply, can lead to significant cognitive deficits, including impairments in learning and memory. nih.gov The compound (S)-DHPG has been investigated for its potential therapeutic effects in neuronal injury associated with ischemia or hypoxia. wikipedia.orgnih.govnih.gov Studies suggest that (S)-DHPG may act as a cognitive enhancing agent in memory impairments linked to these conditions. nih.govnih.gov

In a rat model of acute ischemic stroke (middle cerebral artery occlusion), preconditioning with lower concentrations of (S)-3,5-DHPG (1 µM and 10 µM) was shown to be neuroprotective, significantly reducing the severity of ischemic injuries. nih.gov This was evidenced by a reduction in infarct volume and decreased levels of the neuronal injury biomarker, neuron-specific enolase (NSE). nih.gov Conversely, a higher concentration (100 µM) exacerbated the ischemic brain damage, highlighting the concentration-dependent effects of the compound. nih.gov

| DHPG Concentration | Effect on Infarct Volume | Effect on Serum NSE Levels | Overall Outcome | Reference |

|---|---|---|---|---|

| 1 µM | Reduced | Reduced | Neuroprotective | nih.gov |

| 10 µM | Reduced | Reduced | Neuroprotective | nih.gov |

| 100 µM | Increased | Not significantly different from control | Exacerbated damage | nih.gov |

Investigations in Fragile X Syndrome Models

Fragile X Syndrome (FXS) is a neurodevelopmental disorder caused by the loss of the fragile X mental retardation protein (FMRP). nih.govnih.gov A central theory in FXS pathophysiology is the "mGluR theory," which posits that many symptoms result from exaggerated signaling through group 1 mGluRs. nih.gov DHPG has been instrumental in testing this theory.

Studies in Fmr1 knockout (KO) mice, a model for FXS, have shown that mGluR-dependent long-term depression (LTD) is enhanced. nih.gov Application of DHPG to hippocampal slices from these mice reveals altered synaptic plasticity. nih.gov Furthermore, research has shown that low concentrations of DHPG (5 µM) can induce synchronized, epileptic burst discharges in the CA3 region of hippocampal slices from Fmr1 KO mice, an effect not seen in wild-type mice until much higher concentrations are used. researchgate.net In cortical cultures from KO mice, DHPG treatment failed to induce the expression of PSD-95, a key postsynaptic scaffolding protein, which is observed in wild-type neurons. researchgate.net These findings indicate a dysregulation of mGluR5-Homer scaffolds and downstream signaling in the absence of FMRP. researchgate.net

Role in Epilepsy and Seizure Pathophysiology Studies

The role of glutamate in seizure generation is well-established, as excessive glutamatergic activity can lead to the hyperexcitability and synchronized firing of neurons that characterize epilepsy. mdpi.comnih.gov DHPG is used to experimentally induce epileptiform activity in brain slices to study the underlying mechanisms.

In hippocampal slices pre-treated with a GABAA antagonist, DHPG application leads to a prolongation of interictal bursts and the development of spontaneous electrographic seizures that persist even after the compound is washed out. nih.gov This model allows for the dissection of the roles of mGluR1 and mGluR5 in epileptogenesis. Studies using subtype-selective antagonists have shown that while both receptors are involved in the induction and maintenance of this DHPG-induced seizure activity, mGluR5 activation appears more critical for the induction process, whereas mGluR1 activation plays a greater role in sustaining the prolonged bursts. nih.gov

| Antagonist | Target Receptor | Effect on Induction of Burst Prolongation (when co-applied with DHPG) | Effect on Maintenance of Established Burst Prolongation | Reference |

|---|---|---|---|---|

| MPEP | mGluR5 | Reversibly suppressed burst prolongation | Produced a 64% reduction in burst prolongation | nih.gov |

| LY367385 | mGluR1 | Suppressed prolongation in presence of DHPG, but duration increased after washout | More effective, reducing burst prolongation by nearly 90% | nih.gov |

Research on Neurodegenerative Processes

The involvement of metabotropic glutamate receptors in broader neurodegenerative processes is an active area of research. nih.gov Dysregulation of calcium signaling is a common theme in many neurodegenerative disorders, and the ability of DHPG to mobilize intracellular calcium stores makes it a relevant tool for studying these pathways. researchgate.net For example, neuronal responses to DHPG, in terms of intracellular calcium increases, are markedly enhanced by modest elevations in extracellular potassium, a condition that can occur during intense neuronal activity or pathological states. researchgate.net This suggests a feed-forward mechanism where initial hyperexcitability can potentiate mGluR-mediated calcium signaling, potentially contributing to a cycle of neurodegeneration. The study of such fundamental processes using DHPG helps to elucidate common pathways that may be therapeutic targets across a range of neurodegenerative diseases.

DHPG as a Potential Biomarker in Parkinsonian Disorders

While 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid (DHPG) is not currently established as a direct biomarker for Parkinsonian disorders, its action on group I metabotropic glutamate receptors (mGluRs) highlights the significance of this pathway in the pathophysiology of Parkinson's disease. The neurodegenerative disorder is characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as tremors, rigidity, and bradykinesia. frontiersin.org Research indicates that the application of DHPG to brain slices can excite subthalamic nucleus (STN) and substantia nigra pars reticulata (SNr) neurons, which are known to be hyperactive in animal models of Parkinson's. nih.gov This suggests that antagonists of the receptors that DHPG activates could have therapeutic potential by reducing this hyperactivity. nih.gov

Studies in animal models of Parkinsonism have shown that antagonists of mGluR5, a receptor activated by DHPG, can reduce motor asymmetries and may even slow the progression of neurodegeneration. nih.gov The complex interplay between glutamate and dopamine (B1211576) systems is crucial in the progression of Parkinson's disease. frontiersin.org While DHPG itself is a tool to probe these systems, the downstream effects of the signaling pathways it activates are of significant interest in understanding the disease and identifying potential therapeutic targets.

Behavioral Neuroscience Studies with DHPG

DHPG has been instrumental in elucidating the role of group I mGluRs in learning and memory. Studies utilizing animal models have demonstrated that direct infusion of DHPG into the hippocampus, a brain region critical for memory formation, can induce deficits in both spatial and recognition memory.

In one study, bilateral infusion of DHPG into the CA1 area of the hippocampus in rats resulted in impaired performance in the Morris water maze, a test of spatial learning and memory. nih.govresearchgate.net Specifically, DHPG-treated rats showed increased latency to find a hidden platform and spent less time in the target quadrant, indicating a deficit in the retrieval of spatial memory. nih.gov These effects were found to be dose-dependent. nih.gov Similarly, in the novel object recognition test, DHPG infusion reduced the preference for a novel object, suggesting an impairment in recognition memory. nih.govnih.gov

The molecular mechanisms underlying these DHPG-induced memory impairments are thought to involve the internalization of N-methyl-D-aspartate (NMDA) receptors and the subsequent activation of protein kinase D1 (PKD1). nih.gov Pre-treatment with antagonists for group I mGluRs or inhibitors of PKD1 was shown to prevent the memory deficits caused by DHPG, providing strong evidence for the involvement of this signaling pathway. nih.govnih.gov

Table 1: Effects of Intra-hippocampal DHPG Infusion on Memory Tasks

| Memory Task | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Morris Water Maze | Rat | Increased latency to find the platform; Reduced time in the target quadrant. | nih.gov |

Research in behavioral neuroscience has shown that DHPG can induce anxiety-like behaviors in animal models. These studies often employ standardized tests such as the elevated plus maze and the open field test to assess anxiety levels.

In the elevated plus maze, a test that relies on the conflict between the innate fear of open spaces and the drive to explore, mice treated with DHPG spent significantly less time in the open arms of the maze compared to control animals. researchgate.net This avoidance of open arms is a well-established indicator of anxiety-like behavior. Similarly, in the open field test, DHPG-treated mice spent less time in the center of the arena, another characteristic behavior associated with increased anxiety. researchgate.net

It is important to note that these anxiogenic effects were not always accompanied by changes in general locomotor activity, suggesting that the behavioral changes are specific to anxiety and not simply a result of sedation or motor impairment. researchgate.net The induction of anxiety-like states by DHPG underscores the role of group I mGluRs in modulating emotional behaviors and highlights the amygdala, a key brain region in fear and anxiety, as a likely site of action. emory.edu

Table 2: DHPG-Induced Anxiety-Like Behaviors in Animal Models

| Behavioral Test | Animal Model | Behavioral Outcome | Interpretation | Reference |

|---|---|---|---|---|

| Elevated Plus Maze | Mouse | Decreased time spent in open arms | Increased anxiety | researchgate.net |

DHPG has been shown to play a significant role in the modulation of pain perception, primarily through its action as an agonist at group I mGluRs, which are involved in central sensitization, a key mechanism in chronic pain. nih.gov

Intrathecal administration of DHPG in rodents has been demonstrated to induce nociceptive behaviors, such as spontaneous flinching, licking, and biting of the affected paw. nih.govresearchgate.net Furthermore, DHPG can produce thermal hyperalgesia and mechanical allodynia, conditions where there is an exaggerated response to painful stimuli and pain in response to normally non-painful stimuli, respectively. nih.gov

The pronociceptive effects of DHPG are believed to be mediated by the enhanced release of glutamate from primary afferent C-fibers in the spinal cord. nih.govescholarship.org Studies have shown that the nociceptive behaviors induced by DHPG can be blocked by antagonists of group I mGluRs. nih.gov Research has also identified a role for specific proteins, such as EPG5, in DHPG-induced pain sensitization, suggesting that targeting these downstream signaling molecules could be a novel approach for pain management. nih.gov

Table 3: Effects of DHPG on Pain Perception in Preclinical Models

| Pain Model | Administration Route | Observed Effect | Reference |

|---|---|---|---|

| Spontaneous Nociceptive Behaviors | Intrathecal | Increased flinching, licking, and biting | nih.govresearchgate.net |

| Thermal Hyperalgesia | Intrathecal | Exaggerated response to heat stimuli | nih.gov |

Biochemical Pathways and Endogenous Metabolism of Dhpg

DHPG as a Metabolite in Catecholamine Degradation Pathways

The metabolic journey of norepinephrine (B1679862) (NE) and epinephrine (B1671497) begins with oxidative deamination, a reaction catalyzed by the enzyme monoamine oxidase (MAO), predominantly the MAO-A isoform. This enzymatic action takes place within the cytoplasm of sympathetic nerve endings. MAO converts norepinephrine and epinephrine into an unstable aldehyde intermediate, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL).

Following its formation, DOPEGAL is rapidly metabolized. Due to the presence of a β-hydroxyl group in its structure—a feature inherited from norepinephrine and epinephrine—DOPEGAL is preferentially acted upon by aldehyde reductase. This enzyme reduces the aldehyde to its corresponding alcohol, forming 3,4-dihydroxyphenylglycol (B133932) (DHPG). This reduction is the favored pathway within neuronal tissue, making DHPG the principal deaminated metabolite of norepinephrine.

Once formed, DHPG can diffuse out of the neuron and undergo further metabolism in extraneuronal tissues, such as the liver. Here, the enzyme catechol-O-methyltransferase (COMT) catalyzes the O-methylation of DHPG. COMT transfers a methyl group from the co-substrate S-adenosylmethionine to the 3-hydroxyl group of the catechol ring of DHPG. This reaction yields 3-methoxy-4-hydroxyphenylglycol (MHPG), a major metabolite of norepinephrine that is eventually excreted. This final step highlights the interplay between neuronal and extraneuronal enzymes in the complete degradation of catecholamines.

The metabolic pathway for dopamine (B1211576), another key catecholamine, differs significantly from that of norepinephrine and epinephrine, leading to a different primary metabolite. While dopamine also undergoes deamination by MAO, it forms the aldehyde intermediate 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL).

Crucially, DOPAL lacks the β-hydroxyl group present in DOPEGAL. This structural difference dictates the subsequent enzymatic step. The absence of this group favors oxidation by the enzyme aldehyde dehydrogenase (AD) rather than reduction. Aldehyde dehydrogenase converts DOPAL into 3,4-dihydroxyphenylacetic acid (DOPAC), an acidic metabolite. healthmatters.iohealthmatters.io Therefore, while norepinephrine and epinephrine are preferentially converted to an alcohol metabolite (DHPG), dopamine is primarily converted to an acid metabolite (DOPAC). healthmatters.ionih.gov This distinction is fundamental to understanding the specific metabolic fates of different catecholamines.

| Feature | Norepinephrine / Epinephrine | Dopamine |

|---|---|---|

| Initial Catecholamine | Norepinephrine, Epinephrine | Dopamine |

| MAO-derived Aldehyde | 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL) | 3,4-dihydroxyphenylacetaldehyde (DOPAL) |

| Key Structural Difference | Presence of β-hydroxyl group | Absence of β-hydroxyl group |

| Predominant Enzyme Action | Reduction by Aldehyde Reductase (AR) | Oxidation by Aldehyde Dehydrogenase (AD) |

| Primary Deaminated Metabolite | 3,4-dihydroxyphenylglycol (DHPG) | 3,4-dihydroxyphenylacetic acid (DOPAC) |

Significance of Plasma DHPG in the In Vivo Assessment of Human Neuronal Norepinephrine Metabolism

Plasma DHPG serves as a valuable biomarker for assessing the activity of the sympathetic nervous system and, more specifically, the intraneuronal metabolism of norepinephrine. nih.govresearchgate.net Research indicates that plasma DHPG levels are derived almost exclusively from sympathetic nerves. nih.govresearchgate.net This is because the initial deamination of norepinephrine to DHPG occurs within the neuron.

The concentration of DHPG in the plasma provides a window into several key neuronal processes:

Norepinephrine Reuptake and Metabolism: Increases in plasma DHPG following the stimulation of norepinephrine release are a direct result of the reuptake of released norepinephrine back into the sympathetic nerve endings and its subsequent conversion to DHPG. researchgate.netnih.gov

Neuronal Norepinephrine Stores: Under basal conditions, plasma DHPG levels are thought to be determined mainly by the leakage of norepinephrine from storage vesicles within the neuron into the cytoplasm, where it is then metabolized by MAO. researchgate.netnih.gov Therefore, DHPG levels can reflect the state of intraneuronal norepinephrine stores. nih.gov

Sympathetic Activity: Pharmacological or physiological manipulations that stimulate the sympathetic nervous system, leading to increased norepinephrine release, result in correlated increases in both plasma norepinephrine and DHPG. nih.govnih.gov Conversely, inhibition of norepinephrine release leads to a decrease in both. nih.gov

Studies have shown that blocking the neuronal reuptake of norepinephrine with drugs like desipramine (B1205290) abolishes the increase in DHPG that would typically accompany stimulated norepinephrine release, further cementing the link between plasma DHPG and intraneuronal processing. researchgate.netnih.gov The concurrent measurement of plasma norepinephrine and DHPG provides unique and detailed clinical information about sympathetic function, offering insights into both neurotransmitter release and its subsequent disposition within the nerve terminal. nih.govresearcher.life

| Condition | Effect on Plasma DHPG | Underlying Mechanism |

|---|---|---|

| Increased Sympathetic Activity (e.g., exercise, stress) | Increase | Increased NE release, reuptake, and subsequent metabolism to DHPG. nih.govnih.gov |

| Inhibition of NE Release (e.g., clonidine) | Decrease | Reduced availability of NE for intraneuronal metabolism. nih.gov |

| Blockade of Neuronal Reuptake (e.g., desipramine) | Decrease/Blunted Response | Prevents released NE from re-entering the neuron to be metabolized. researchgate.netnih.gov |

| Depletion of Neuronal NE Stores | Decrease | Reduced leakage of NE from vesicles into the cytoplasm for metabolism. nih.gov |

Implications for Broader Neurotransmitter Homeostasis

The measurement and understanding of DHPG metabolism have broader implications for neurotransmitter homeostasis. Homeostatic plasticity is a critical process by which neurons maintain a stable range of firing rates despite changes in network activity. frontiersin.org The metabolism of catecholamines is a key component of this regulatory system.

Plasma DHPG levels are determined by a balance of several processes: the rate of norepinephrine synthesis, its leakage from storage vesicles, its release via exocytosis, its reuptake by the norepinephrine transporter, and its enzymatic degradation by MAO. researchgate.net Therefore, the concentration of DHPG reflects the integrated activity of these homeostatic mechanisms. Dysregulation in any of these steps can lead to an imbalance in neurotransmitter levels, which is implicated in various physiological and pathological conditions.

By serving as a reliable index of intraneuronal norepinephrine turnover, DHPG provides a tool to study the health and regulation of catecholaminergic systems. Alterations in the relationship between norepinephrine and DHPG can signify changes in neuronal reuptake efficiency, enzymatic activity, or vesicular storage, all of which are crucial for maintaining the delicate balance of neurotransmission required for proper physiological function.

Advanced Academic Research Methodologies Employed in Dhpg Studies

Electrophysiological Techniques (e.g., Whole-Cell Voltage Clamp, Field Potential Recordings)

Electrophysiological techniques are fundamental in understanding how DHPG modulates neuronal excitability and synaptic transmission. Whole-cell voltage clamp and field potential recordings are two of the most prominent methods used in this context.

Whole-Cell Voltage Clamp: This technique allows for the measurement of ionic currents across the membrane of a single neuron. nih.govmoleculardevices.com In studies involving DHPG, whole-cell voltage clamp recordings have been instrumental in characterizing the compound's effects on specific ion channels and receptors. For instance, researchers have used this method to observe inward currents evoked by DHPG in certain cell types. researchgate.net This approach provides high-resolution data on the direct impact of DHPG on individual neurons, revealing changes in membrane potential and synaptic currents. nih.govmdpi.com

Field Potential Recordings: Unlike the single-cell focus of whole-cell recordings, field potential recordings measure the summed electrical activity of a population of neurons. This method is particularly useful for studying network-level phenomena such as long-term potentiation (LTP) and long-term depression (LTD). nih.gov In the context of DHPG research, field potential recordings are frequently used in studies of synaptic plasticity. For example, the application of DHPG in conjunction with specific stimulation protocols has been shown to facilitate the induction of LTP in brain slices. nih.gov

In Vivo Animal Models for Studying DHPG Effects (e.g., Rodent Models of Stroke, Pain, Cognitive Function)

To understand the physiological and behavioral consequences of DHPG's molecular actions, researchers employ a variety of in vivo animal models, predominantly in rodents. These models are crucial for investigating the compound's potential therapeutic applications and its role in various neurological processes.

Rodent Models of Stroke: The neuroprotective or neurotoxic potential of DHPG has been investigated in rodent models of ischemic stroke. nih.govucsd.edumednexus.org These models, such as the middle cerebral artery occlusion (MCAO) model, simulate the conditions of a stroke in a controlled laboratory setting. mdpi.com Studies have demonstrated that preconditioning with DHPG can have a protective effect against subsequent ischemic insults in rats. nih.gov

Rodent Models of Pain: The role of group I metabotropic glutamate (B1630785) receptors, which are targeted by DHPG, in pain signaling has led to the use of various rodent pain models. nih.govnih.govcriver.combiocytogen.com These can include models of neuropathic pain, such as the chronic constriction injury (CCI) of the sciatic nerve, and inflammatory pain induced by substances like complete Freund's adjuvant (CFA). nih.gov Research has shown that intrathecal injection of DHPG can produce sustained nociceptive behaviors in these models. nih.gov

Rodent Models of Cognitive Function: The influence of DHPG on learning and memory is often assessed using rodent models of cognitive function. Behavioral tests like the Morris water maze (MWM) and the novel object discrimination (NOD) task are employed to evaluate spatial learning and recognition memory, respectively. nih.govplos.org Studies have shown that infusion of DHPG into the hippocampus can impair performance in these tasks, providing insights into the molecular mechanisms underlying learning and memory. nih.govnih.gov

In Vitro Cellular and Tissue Culture Models (e.g., Hippocampal Slice Cultures, Primary Neuronal and Astrocyte Cultures)

In vitro models provide a controlled environment to dissect the cellular and molecular mechanisms of DHPG action, free from the complexities of a whole organism. nih.gov

Hippocampal Slice Cultures: These preparations maintain the three-dimensional structure of the hippocampus, preserving local synaptic circuitry. pnas.org They are a valuable tool for studying synaptic plasticity and the effects of compounds like DHPG on neuronal morphology. For example, incubating hippocampal slice cultures with DHPG has been shown to induce an increase in the average length of dendritic spines. pnas.org

Primary Neuronal and Astrocyte Cultures: Dissociated primary cultures allow for the study of specific cell types in isolation. researchgate.net Researchers utilize primary neuronal cultures to investigate the direct effects of DHPG on neuronal signaling and survival. nih.govresearchgate.net Similarly, primary astrocyte cultures are used to explore the role of these glial cells in mediating or modulating the effects of DHPG. researchgate.net

Molecular Biology Approaches (e.g., MicroRNA Expression Analysis, Gene Knockdown Studies including Protein Kinase D1)

Molecular biology techniques are essential for identifying the specific genes and signaling molecules involved in the cellular response to DHPG.

MicroRNA Expression Analysis: MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression. nih.govnih.gov Researchers have used microarray and qPCR arrays to examine changes in miRNA expression in the brain following DHPG administration. nih.govnih.gov These studies have revealed that DHPG can significantly regulate the expression of numerous miRNAs, suggesting a role for these molecules in the downstream effects of group I mGluR activation. nih.govnih.gov

Gene Knockdown Studies including Protein Kinase D1: Gene knockdown techniques, such as those using shRNA, are employed to reduce the expression of specific proteins to determine their role in a particular process. In the context of DHPG research, knockdown of Protein Kinase D1 (PKD1) has been shown to prevent DHPG-induced learning and memory impairments in rats. nih.govnih.gov This demonstrates a critical role for PKD1-mediated signaling in the effects of DHPG on cognitive function. nih.govnih.gov

Quantitative Proteomics and Phosphoproteomics in Elucidating DHPG-Mediated Signaling Pathways

Quantitative proteomics and phosphoproteomics are powerful, large-scale approaches used to identify and quantify changes in the entire complement of proteins (proteome) or phosphorylated proteins (phosphoproteome) in response to DHPG. researchgate.netnih.gov

Quantitative Proteomics: This methodology allows for the comprehensive analysis of changes in protein expression levels following DHPG stimulation. By integrating quantitative proteomics with analyses of newly synthesized proteins, researchers can gain insights into the molecular pathways downstream of group I mGluR activation. nih.govbiorxiv.org

Phosphoproteomics: Phosphorylation is a key post-translational modification that regulates protein function. nih.gov Phosphoproteomics studies have been used to identify thousands of phosphorylation sites that are regulated by DHPG stimulation in neurons. nih.govbiorxiv.org This has led to the identification of several kinases and signaling pathways involved in DHPG-mediated effects. nih.gov Unsupervised clustering of regulated phosphosites reveals distinct temporal patterns of phosphorylation following DHPG application, providing a detailed map of the signaling cascade. nih.gov

| Research Area | Key Findings |

| Stroke | Preconditioning with DHPG can be neuroprotective in rodent models of ischemic stroke. nih.gov |

| Pain | Intrathecal DHPG induces nociceptive behaviors in models of neuropathic and inflammatory pain. nih.gov |

| Cognition | Hippocampal infusion of DHPG can impair learning and memory. nih.govnih.gov |

| Molecular Target | Effect of DHPG |

| microRNAs | DHPG significantly alters the expression of numerous microRNAs in the brain. nih.govnih.gov |

| Protein Kinase D1 (PKD1) | DHPG-induced cognitive impairments are dependent on PKD1 signaling. nih.govnih.gov |

| Proteomic Response | Time Course of DHPG Stimulation |

| ERK1/2 Phosphorylation | Significantly increased after 5 and 20 minutes. researchgate.net |

| Arc Expression | Significantly increased after 5 and 20 minutes. researchgate.net |

| B56α Expression | Significantly diminished after 60 minutes. researchgate.net |

| Spectrin Expression | Significantly diminished after 60 minutes. researchgate.net |

Structure Activity Relationship Sar and Derivative Research of Dhpg

Elucidation of Chiral Specificity in DHPG's Biological Activities

The biological activities of DHPG are highly dependent on its stereochemistry. The molecule possesses a chiral center, leading to two enantiomers: (S)-DHPG and (R)-DHPG. Research has unequivocally demonstrated that the agonist effects at group I mGluRs reside almost exclusively in the (S)-isomer. nih.govfrontiersin.org The (R)-enantiomer is considered to be significantly less active, often serving to dilute the effects of the more potent (S)-enantiomer when a racemic mixture is used.

(S)-DHPG is a potent and selective agonist for group I mGluRs, which include mGluR1 and mGluR5. nih.gov Its selectivity is evident when comparing its potency at different mGluR subtypes. It displays high potency at mGluR1 and mGluR5, while having minimal to no effect on group II (mGluR2, mGluR3) and group III (mGluR4, mGluR6, mGluR7, mGluR8) receptors. This specificity makes (S)-DHPG an invaluable tool for isolating and studying the physiological functions of group I mGluRs. The behavioral and convulsant effects observed with DHPG administration are also attributed to the (S)-enantiomer's action, primarily through the activation of mGluR1.

| Receptor Subtype | EC₅₀ (μM) | Receptor Group |

|---|---|---|

| mGluR1 | 6.6 | Group I |

| mGluR5 | 2.0 | Group I |

| mGluR3 | 106 | Group II |

| mGluR2 | >1000 | Group II |

| mGluR4 | >1000 | Group III |

| mGluR7 | >1000 | Group III |

| mGluR8 | >1000 | Group III |

Synthesis and Evaluation of DHPG Analogues and Derivatives for Enhanced Specificity or Potency

The phenylglycine structure of DHPG serves as a scaffold for the synthesis of numerous analogues and derivatives. These synthetic efforts are aimed at dissecting the structure-activity relationships that govern potency and selectivity among mGluR subtypes. Modifications to the phenyl ring and the α-carbon of the glycine (B1666218) backbone have yielded compounds with dramatically different pharmacological profiles. nih.gov

Key findings from these studies include:

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical. nih.gov For instance, replacing the hydroxyl groups of DHPG with carboxyl groups, as seen in (S)-4-Carboxyphenylglycine ((S)-4CPG), converts the compound from a group I agonist to a group I antagonist and a group II agonist. jneurosci.org The analogue (RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) demonstrates selectivity for mGluR5, being largely inactive at mGluR1, which contrasts with DHPG's activity at both receptors. nih.govtocris.com This indicates that specific substitutions can fine-tune selectivity even within the same receptor group.

α-Carbon Substitution: Modification of the α-carbon, such as through methylation or ethylation, can convert an agonist into an antagonist. nih.gov For example, the α-methylation of carboxyphenylglycine derivatives produces antagonists at both mGluR1 and mGluR2. nih.gov

These studies highlight that the phenylglycine framework offers a versatile platform for developing highly selective ligands for various mGluR subtypes, which are essential for pharmacological research. nih.govnih.gov

| Compound | Modification from DHPG | Activity at mGluR1 | Activity at mGluR5 | Activity at mGluR2 |

|---|---|---|---|---|

| (S)-DHPG | Reference Compound | Agonist | Agonist | Inactive |

| (S)-4-Carboxyphenylglycine (4CPG) | 3,5-OH groups replaced by 4-COOH group | Antagonist | Antagonist | Agonist |

| (S)-3-Hydroxyphenylglycine (3HPG) | Removal of 5-OH group | Weak Agonist | Not specified | Inactive |

| (RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) | Substitution pattern altered; Cl added | Inactive | Selective Agonist | Not specified |

Emerging Research Directions and Future Perspectives on Dhpg

Development of Novel Therapeutic Strategies Targeting DHPG-Related Pathways

The compound 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, commonly known as DHPG, is a selective agonist for group I metabotropic glutamate (B1630785) receptors (mGluRs), specifically mGluR1 and mGluR5. nih.govresearchgate.net These receptors are critically involved in modulating synaptic plasticity and neuronal excitability, making them promising targets for novel therapeutic interventions in a range of neurological and psychiatric disorders. The development of drugs that can precisely modulate DHPG-related pathways is an active area of research, with a focus on creating subtype-selective agonists and antagonists.

One key therapeutic avenue is the modulation of synaptic plasticity. DHPG has been shown to induce long-term depression (LTD) of synaptic transmission in various brain regions, including the hippocampus and amygdala. researchgate.netnih.gov This ability to weaken synaptic connections suggests that targeting DHPG-sensitive pathways could be beneficial in conditions characterized by aberrant synaptic strength, such as certain forms of epilepsy and anxiety disorders. For instance, studies in animal models have shown that DHPG infusion can induce anxiety-like behaviors, which can be explored for developing anxiolytic drugs that modulate mGluR5 activity. researchgate.net